Product packaging for Acosamine(Cat. No.:CAS No. 41094-24-0)

Acosamine

Cat. No.: B1199459
CAS No.: 41094-24-0
M. Wt: 147.17 g/mol
InChI Key: WPJRFCZKZXBUNI-ZLUOBGJFSA-N
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Description

[This section cannot be completed due to a lack of verifiable data on the compound "Acosamine." The information below is a placeholder template.] this compound is a research-grade chemical compound supplied for non-clinical, in-vitro investigation. Its primary research applications and mechanism of action are currently under investigation in various scientific fields. Researchers value this compound for its potential in developing novel biochemical assays and experimental models. This product is provided as a lyophilized powder and must be handled by qualified personnel in a laboratory setting. All materials are strictly for Research Use Only. They are not intended for diagnostic or therapeutic applications, human or animal consumption, or any other use not confined to controlled laboratory research. Proper safety protocols, including the use of personal protective equipment (PPE), must be followed during handling, storage, and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B1199459 Acosamine CAS No. 41094-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJRFCZKZXBUNI-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H](CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194047
Record name Acosamine
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41094-24-0
Record name Acosamine
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URL https://commonchemistry.cas.org/detail?cas_rn=41094-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acosamine
Source EPA DSSTox
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Chemical Synthesis Methodologies for Acosamine and Its Analogs

Total Synthesis Strategies for Acosamine

The total synthesis of this compound requires precise control over stereochemistry, particularly at the C3 amino and C4 hydroxyl groups. Chemists have developed several strategies to achieve this, starting from either readily available sugars or simple acyclic molecules.

Synthesizing this compound from existing carbohydrate scaffolds is a common approach that leverages the inherent chirality of the starting material. A notable strategy begins with L-rhamnal, a glycal derived from L-rhamnose.

Key Transformations in Synthesis from L-Rhamnal:

StepReactionReagent(s)Purpose
1Oximation(Not specified in abstract)Introduction of a nitrogen-containing functional group at C3.
2Stereoselective ReductionBorane (BH₃)Establishes the L-arabino configuration by selectively reducing the oxime to an amine.
3N-Trifluoroacetylation(Not specified in abstract)Protection of the newly formed amino group.
4Mild Acid Hydrolysis(Not specified in abstract)Removal of the methyl glycoside to yield the final this compound derivative.

De novo synthesis involves constructing the this compound molecule from simple, achiral or chiral, non-carbohydrate starting materials. This approach offers flexibility but requires the careful construction of multiple stereocenters.

A significant de novo strategy for L-acosamine involves an enantioselective intramolecular [3+2] cycloaddition reaction. This method builds the core heterocyclic structure of the sugar from a non-carbohydrate precursor. The power of this approach lies in its ability to set multiple stereocenters in a single, highly controlled step, leading to a chiral synthesis of the target molecule. While specific starting materials for the this compound synthesis via this route are detailed in specialized literature, the strategy exemplifies the modern synthetic organic chemistry approach to complex targets from the ground up.

Control of stereochemistry is the central challenge in this compound synthesis. Regardless of the starting material, stereoselective reactions are crucial for establishing the correct relative and absolute configuration of the final product.

In syntheses from carbohydrate precursors like L-rhamnal, a key stereoselective step is the reduction of an intermediate oxime. nih.gov The choice of reducing agent, such as borane, is critical for achieving the desired arabino configuration by directing the delivery of a hydride to a specific face of the molecule. nih.gov

For de novo syntheses, asymmetric reactions are employed from the outset to introduce chirality. The use of enantioselective intramolecular [3+2] cycloadditions is a prime example of a powerful stereoselective method that constructs the sugar backbone while simultaneously defining its stereochemistry. Such methods often rely on chiral catalysts or auxiliaries to guide the reaction pathway toward the desired enantiomer.

Synthetic Routes to this compound Derivatives and Structural Analogs

Modifying the this compound structure can lead to new compounds with altered biological properties. Research has focused on creating derivatives with substitutions at the nitrogen atom (N-substituted) and on replacing the anomeric oxygen with sulfur (thio-analogs).

N-substituted derivatives of this compound are primarily N-acyl or N-alkyl compounds. The synthesis of these derivatives typically involves the acylation or alkylation of the C3 amino group.

A prominent example is the synthesis of N-trifluoroacetyl-L-acosamine. nih.gov In this case, the trifluoroacetyl group is introduced after the stereoselective formation of the amino group. This N-acylation not only serves as a protective group during multi-step syntheses but also yields a stable, well-characterized derivative. nih.gov The general principle of N-acylation involves reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Thio-acosamine analogs are compounds where the oxygen atom of the glycosidic bond is replaced by a sulfur atom. These 1-thio-analogs are of interest for their potential to act as glycosidase inhibitors or to have modified pharmacokinetic properties.

A synthetic route to a 1-thio analog of this compound has been successfully developed. nih.gov The synthesis of Benzyl 1-thio-N-trifluoroacetyl-alpha-L-acosaminide was achieved starting from an enone precursor derived from L-rhamnal. nih.gov The key step is a Michael-type addition of phenylmethanethiol to the enone. This reaction introduces the thio-benzyl group at the anomeric (C1) position. Following this, a sequence of oximation, stereoselective reduction with borane, and N-trifluoroacetylation completes the synthesis of the target thio-acosamine analog. nih.gov

Glycosidic Linkage Modifications in this compound Derivatives

The biological activity and physicochemical properties of this compound-containing molecules can be significantly altered by modifying the glycosidic linkage. While O-glycosides are common, the synthesis of analogs with alternative linkages, such as thio-, C-, and enzymatically-formed glycosides, offers routes to novel compounds with potentially enhanced stability or unique biological functions.

Thioglycoside Analogs as Versatile Intermediates

A key strategy in modifying the glycosidic linkage involves the conversion of this compound derivatives into thioglycosides. These sulfur-linked analogs serve as stable intermediates that can be activated under specific conditions to form other types of glycosidic bonds. For instance, in the synthesis of derivatives of L-daunosamine, a compound closely related to this compound, precursors are converted to their thioglycoside analogues. github.io These thioglycosides can then undergo glycosylation reactions with various acceptors. github.io The activation of these thioglycoside donors, often using reagents like N-iodosuccinimide (NIS) and silver triflate, allows for the formation of new O-glycosidic linkages, sometimes with varying stereoselectivity. github.io This approach highlights the utility of S-glycosides as versatile building blocks in the synthesis of diverse this compound-containing structures.

C-Glycosides for Enhanced Stability

C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest due to their increased resistance to enzymatic and chemical hydrolysis. researchgate.net The synthesis of C-glycosides often involves the reaction of a glycosyl donor with a carbon nucleophile. researchgate.net While specific examples for this compound are not abundant in readily available literature, general methods for C-glycosylation could be applied. These methods often utilize glycosyl radicals or the activation of anomeric centers to facilitate the formation of the carbon-carbon bond. rsc.orgnih.gov The stereoselective synthesis of C-glycosides remains a challenge, but various strategies, including the use of specific protecting groups and reaction conditions, have been developed to control the anomeric configuration. nih.gov

Enzymatic Synthesis for High Specificity

Enzymatic methods offer a powerful alternative for the formation of glycosidic bonds with high regio- and stereoselectivity, often without the need for complex protecting group strategies. nih.govmdpi.com Glycosyltransferases and engineered glycosidases (glycosynthases) can catalyze the formation of specific glycosidic linkages. nih.govmdpi.com While the enzymatic synthesis of this compound derivatives is an area of ongoing research, the principles established with other aminosugars are applicable. For example, glycosynthases have been successfully used for the synthesis of various glycosides, demonstrating the potential for enzymatic methods in constructing this compound-containing oligosaccharides and glycoconjugates with precisely defined structures. nih.gov

Optimization of Synthetic Reaction Parameters for this compound and Intermediates

The successful synthesis of this compound and its analogs hinges on the careful optimization of various reaction parameters. These factors significantly influence reaction yield, stereoselectivity, and the formation of byproducts. Key parameters that are frequently optimized include the choice of protecting groups, solvents, temperature, and catalyst systems.

Influence of N-Protecting Groups on Stereoselectivity

In the synthesis of aminosugars like this compound, the protecting group on the C-2 amino function plays a crucial role in directing the stereochemical outcome of glycosylation reactions. researchgate.netmdpi.comnih.gov The choice of this protecting group can influence the reactivity of the glycosyl donor and can participate in the reaction to favor the formation of either the α- or β-glycoside. mdpi.comresearchgate.net For instance, participating protecting groups, such as an N-acetyl group, can lead to the formation of an oxazolinium intermediate, which generally directs the incoming nucleophile to the β-face, resulting in a 1,2-trans-glycoside. researchgate.net Conversely, non-participating groups, like the N-phthaloyl (N-Phth) or N-trichloroethoxycarbonyl (N-Troc) groups, are often employed to achieve 1,2-cis-glycosylation, though stereoselectivity can be highly dependent on other reaction conditions. researchgate.net

The following table illustrates the effect of different N-protecting groups on the stereoselectivity of glycosylation reactions for glucosamine, a related aminosugar.

Glycosyl Donor Protecting GroupAcceptorPromoterSolventα:β RatioReference
N-PhthaloylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfCH2Cl2>95:5 (α) researchgate.net
N-TrocMethyl 2,3,6-tri-O-benzoyl-α-D-galactopyranosideBF3·OEt2CH2Cl21:10 (α:β) researchgate.net
N-AcetylMethanolCamphorsulfonic acidToluene1:4 (α:β) researchgate.net

Table 1: Influence of N-Protecting Group on Glycosylation Stereoselectivity. This interactive table demonstrates how the choice of the nitrogen protecting group on a glycosyl donor can significantly impact the stereochemical outcome of the glycosylation reaction.

Optimization of Reaction Conditions: A Case Study Approach

Systematic optimization of reaction conditions is often carried out using methodologies such as "One Factor at a Time" (OFAT) or "Design of Experiments" (DoE). prismbiolab.com These approaches allow for the methodical investigation of the impact of variables like temperature, concentration, and catalyst loading on the reaction outcome.

For example, in a hypothetical optimization of a glycosylation reaction to synthesize an this compound derivative, one might investigate the parameters shown in the table below.

EntryGlycosyl Donor (equiv.)Acceptor (equiv.)Promoter (equiv.)Temperature (°C)SolventYield (%)α:β Ratio
11.01.21.0-20Dichloromethane653:1
21.51.01.0-20Dichloromethane783.2:1
31.51.01.5-20Dichloromethane854:1
41.51.01.50Dichloromethane822.5:1
51.51.01.5-20Acetonitrile751:5

Table 2: Hypothetical Optimization of a Glycosylation Reaction for an this compound Derivative. This interactive table illustrates how systematic variation of reaction parameters such as stoichiometry, promoter concentration, temperature, and solvent can be used to optimize the yield and stereoselectivity of a glycosylation reaction.

This systematic approach allows researchers to identify the optimal conditions for a specific transformation, leading to higher efficiency and better control over the synthesis of this compound and its intermediates. nih.gov

Structural and Biological Roles of Acosamine in Complex Chemical Entities

Acosamine as a Saccharide Moiety in Nucleoside Analogs

L-Acosamine nucleosides represent a class of nucleoside analogs featuring L-acosamine as the sugar moiety linked to a purine (B94841) or pyrimidine (B1678525) base. These compounds have attracted attention in life sciences and biology, particularly in medicinal chemistry and pharmacology ontosight.ai. The chemical structure of L-acosamine nucleosides typically involves a 2,4(1H,3H)-pyrimidinedione base, such as uracil (B121893) or thymine, attached to a modified L-ribose sugar, specifically a 5-O-acetyl-2,3,6-trideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-L-ribo-hexofuranosyl or alpha-L-ribo-hexofuranosyl moiety ontosight.ai.

Nucleoside analogs, in general, are chemically modified nucleosides that mimic natural nucleosides, which are essential building blocks for DNA and RNA synthesis azolifesciences.com. They are often used as therapeutic agents, particularly in antiviral and anticancer therapies, by interfering with nucleic acid synthesis azolifesciences.comwikipedia.org. L-Acosamine nucleosides have been investigated for potential antibacterial, antiviral, and anticancer properties ontosight.ai. Their mechanism of action may involve the inhibition of key enzymes or interference with nucleic acid synthesis ontosight.ai.

Nucleoside analogs function as antimetabolites by being incorporated into growing DNA or RNA strands, leading to chain termination or the introduction of mutations wikipedia.orgnih.gov. While the exact mechanisms of L-acosamine nucleosides are still under investigation, their structural similarity to natural nucleosides, with the key modification being the L-acosamine sugar, is central to their potential biological effects ontosight.aiencyclopedia.pub.

Integration of this compound into Anthracycline Structures and Related Glycosides

This compound is structurally related to daunosamine (B1196630), another amino sugar that is a characteristic component of the anthracycline class of antineoplastic antibiotics, such as doxorubicin (B1662922) and daunorubicin (B1662515) wikipedia.orgusp.br. Anthracyclines are glycoside drugs comprising a hydroxyanthraquinone aglycone linked to an aminosugar. The presence of this sugar moiety is crucial for their anticancer activity; the aglycones alone typically lack antitumor activity universiteitleiden.nl.

While daunosamine is the most common aminosugar found in naturally occurring anthracyclines like doxorubicin and daunorubicin, this compound (specifically with L-arabino configuration) is found in epirubicin (B1671505), a clinically approved anthracycline that is a 4'-epimer of doxorubicin researchgate.netuniversiteitleiden.nl. The synthesis of epirubicin has been reported to involve the glycosylation of a protected this compound donor to the daunorubicin aglycone universiteitleiden.nl.

The aminosugar moiety in anthracyclines, including those containing this compound, plays a significant role in their interaction with DNA, a primary mechanism of action for these drugs usp.brnih.gov. Modifications to the aminosugar moiety have been explored in the development of new anthracycline analogs with altered DNA binding affinity and potentially reduced cardiotoxicity researchgate.netnih.gov.

Contribution of the this compound Moiety to the Molecular Architecture and Receptor/Target Interactions of Glycoconjugates

The specific structure and stereochemistry of the this compound moiety can influence the conformation of the glycoconjugate, thereby affecting its interaction with biological receptors and targets. Molecular recognition of glycans is a complex process involving a delicate balance of various interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions nih.gov. The amino group and hydroxyl groups on this compound can participate in these interactions, contributing to the binding affinity and specificity of the glycoconjugate to its target protein or receptor nih.gov.

Research into glycoconjugates highlights the importance of glycan structure in mediating interactions with proteins such as lectins, antibodies, and enzymes nih.gov. While specific detailed research findings solely on this compound-containing glycoconjugates and their receptor interactions were not extensively available in the search results, the general principles of glycan-protein interactions apply. The unique structural features of this compound would contribute to the specific binding characteristics of glycoconjugates containing this sugar.

Mechanisms of Action of this compound-Containing Structures at the Molecular and Cellular Level

The mechanisms of action of this compound-containing structures are largely dependent on the larger molecule in which this compound is incorporated. However, the this compound moiety itself can influence these mechanisms through its structural contribution and potential interactions.

Interaction with Enzymes

In the context of nucleoside analogs, this compound-containing compounds may interact with enzymes involved in nucleic acid metabolism, such as kinases and polymerases ontosight.aiwikipedia.org. After cellular uptake, nucleoside analogs are typically phosphorylated by cellular kinases to their active triphosphate forms, which then compete with natural nucleotides for incorporation into DNA or RNA by polymerases azolifesciences.comwikipedia.org. The structure of the sugar moiety, including this compound, can influence the recognition and phosphorylation by these kinases and the subsequent interaction with polymerases.

In anthracyclines, the aminosugar moiety, including daunosamine or this compound in the case of epirubicin, is essential for their interaction with DNA and topoisomerase II usp.bruniversiteitleiden.nl. Anthracyclines intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair universiteitleiden.nlmims.comfishersci.ca. This inhibition leads to DNA strand breaks and ultimately cell death universiteitleiden.nl. The aminosugar is believed to contribute to the binding affinity and stability of the drug-DNA-topoisomerase II complex universiteitleiden.nl.

Modulation of Biosynthetic Pathways (e.g., Nucleic Acid Synthesis)

This compound-containing nucleoside analogs can modulate biosynthetic pathways, particularly nucleic acid synthesis, by acting as chain terminators or causing mutations upon incorporation into growing DNA or RNA chains wikipedia.orgnih.gov. This interference disrupts the normal replication and transcription processes, which is a key mechanism for their antiviral and anticancer activities azolifesciences.comwikipedia.org.

In the case of anthracyclines, the interaction with DNA and inhibition of topoisomerase II directly impacts nucleic acid synthesis mims.comfishersci.ca. By preventing the proper unwinding and replication of DNA, these compounds effectively halt cell proliferation universiteitleiden.nl.

Cellular Response Research (e.g., Antimicrobial or Antiviral Activity in vitro, not clinical)

Research has investigated the cellular responses to this compound-containing structures, including their antimicrobial and antiviral activities in vitro. L-Acosamine nucleosides have shown potential in vitro activity against viruses and bacteria ontosight.ai. Their mechanism in this context is likely related to the disruption of microbial or viral nucleic acid synthesis or the inhibition of essential enzymes ontosight.ai.

Anthracyclines like doxorubicin and daunorubicin, which contain the related sugar daunosamine (and epirubicin containing this compound), are known for their potent cytotoxic effects on rapidly dividing cells, including cancer cells wikipedia.orgwikipedia.org. This cytotoxicity is a direct cellular response to the DNA damage and topoisomerase II inhibition induced by these compounds universiteitleiden.nl.

While specific detailed in vitro cellular response data solely for this compound itself or a wide range of this compound-containing compounds beyond those structurally related to anthracyclines or general L-acosamine nucleosides were not extensively detailed in the search results, the reported activities of L-acosamine nucleosides against viruses and bacteria in vitro indicate a direct impact on cellular processes essential for the survival or replication of these pathogens ontosight.ai. Similarly, the well-established cytotoxicity of anthracyclines in cancer cell lines demonstrates the cellular response to these this compound-related compounds universiteitleiden.nl.

Advanced Analytical and Structural Elucidation Techniques in Acosamine Research

Spectroscopic Methods for Acosamine and its Derivatives (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental in the structural elucidation of organic molecules, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the complete structure and connectivity of this compound. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments like COSY, HSQC, HMBC, and NOESY are routinely used nih.govhyphadiscovery.comrsc.orgnih.govamazon.com. 1H NMR provides information about the types of protons and their chemical environments, while 13C NMR reveals the carbon skeleton. COSY identifies coupled protons, HSQC correlates proton and carbon signals, and HMBC shows long-range correlations between protons and carbons, helping to piece together the molecular framework hyphadiscovery.com. NOESY experiments provide information about through-space interactions between nuclei, which is valuable for determining relative stereochemistry and conformation nih.govhyphadiscovery.com. For instance, 2D NMR methods were used to determine the structure of actinoidins A and A2, where the difference between the two antibiotics was found to be the presence of L-acosamine in actinoidin (B1255901) A in place of L-rhamnose in actinoidin A2 nih.gov.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound and its derivatives. This technique is often coupled with chromatographic methods (e.g., GC-MS, LC-MS) for the analysis of complex mixtures mdpi.comnih.govnih.govnih.govjst.go.jp. The molecular ion peak in the mass spectrum gives the molecular weight, while the fragmentation pattern provides clues about the substructures present in the molecule nih.gov. GC-MS analysis has been used to identify and quantify tropane (B1204802) alkaloids, which include amino sugars like this compound derivatives, in plant extracts mdpi.comnih.govnih.gov. LC-MS/MS methods have been developed for the sensitive detection and quantification of related compounds like hyoscyamine (B1674123) in biological samples jst.go.jpscilit.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Specific absorption bands in the IR spectrum correspond to the vibrations of different chemical bonds, such as O-H, N-H, C=O, and C-H stretches researchgate.netacademie-sciences.fr. ATR-FTIR spectroscopy, which allows for direct measurement of samples, has been applied to analyze the chemical composition of plant extracts containing related alkaloids, providing characteristic fingerprint peaks associated with various functional groups academie-sciences.frnih.govthieme-connect.com.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of this compound and its derivatives, particularly in complex matrices like natural product extracts brieflands.comisciii.estandfonline.comoup.comglsciences.com. Reversed-phase HPLC with a C18 column is a common approach, often coupled with UV detection brieflands.comisciii.estandfonline.comoup.com. The mobile phase composition is optimized to achieve adequate separation of the target compound from other components in the sample brieflands.comisciii.estandfonline.com. HPLC methods have been developed for the determination of related tropane alkaloids like hyoscyamine and scopolamine (B1681570) in plant materials and pharmaceutical products brieflands.comisciii.estandfonline.comoup.comglsciences.com. Chiral HPLC can be employed for the enantioseparation of chiral this compound derivatives nih.gov.

Gas Chromatography (GC): GC is suitable for the analysis of volatile or semi-volatile this compound derivatives. Like HPLC, GC is often coupled with MS (GC-MS) for identification and quantification mdpi.comnih.govnih.govresearchgate.net. GC offers high separation efficiency, allowing for the resolution of multiple components in a mixture researchgate.net. GC-MS has been used in the analysis of tropane alkaloids found in plants, revealing the presence of various derivatives mdpi.comnih.govnih.gov.

Stereochemical Assignment and Conformational Analysis of this compound Structures

Determining the stereochemistry (the 3D arrangement of atoms) and understanding the preferred conformation of this compound are critical for understanding its biological activity and properties.

Stereochemical Assignment: The stereochemistry of chiral centers in this compound can be assigned using a combination of techniques. NMR spectroscopy, particularly NOESY experiments, provides information about the spatial proximity of protons, which can be used to infer the relative configuration of chiral centers nih.gov. Comparison of spectroscopic data (e.g., NMR shifts, optical rotation) with known standards or synthetic analogs with defined stereochemistry is also a common approach clockss.org. Chemical synthesis from precursors with known stereochemistry can help confirm assignments clockss.org. Chiral chromatography, such as chiral HPLC, can be used to separate enantiomers and determine enantiomeric purity nih.govmdpi.com. Vibrational circular dichroism (VCD) is another chiroptical method that can be used for the determination of absolute configuration of chiral molecules mdpi.com.

Conformational Analysis: Conformational analysis involves studying the preferred 3D shapes (conformations) that this compound molecules adopt. This is important because the conformation can influence reactivity and interactions with other molecules. NMR spectroscopy, particularly coupling constants and NOE correlations, provides experimental data about dihedral angles and interatomic distances, which can be used to determine favored conformations nih.gov. Computational methods, such as molecular mechanics and molecular dynamics simulations, are also employed to explore the potential energy surface and identify stable conformations pnas.orgresearchgate.netchemmethod.com. Studies on related anticholinergic substances, which include amino sugar moieties, have utilized NMR and computational analysis to understand their preferred conformations and their implications for biological activity pnas.orgchemmethod.com.

TechniqueInformation ProvidedApplication in this compound Research
1H NMRTypes of protons, chemical environment, coupling patternsStructure elucidation, identification of functional groups and connectivity.
13C NMRCarbon skeleton, types of carbon atomsStructure elucidation, confirmation of carbon framework.
2D NMR (COSY, HSQC, HMBC, NOESY)Through-bond and through-space correlationsElucidating complex structures, determining connectivity, relative stereochemistry, conformation. nih.govhyphadiscovery.com
Mass SpectrometryMolecular weight, fragmentation patternMolecular formula confirmation, identification of substructures, analysis of derivatives. mdpi.comnih.govjst.go.jpnih.gov
IR SpectroscopyIdentification of functional groupsConfirmation of key functional groups (e.g., O-H, N-H, C=O). researchgate.netacademie-sciences.fr
HPLCSeparation, identification, quantificationPurity assessment, separation from mixtures, quantitative analysis. brieflands.comisciii.estandfonline.comoup.comglsciences.com
GCSeparation, identification, quantification (for volatile derivatives)Analysis of volatile derivatives, often coupled with MS. mdpi.comnih.govnih.govresearchgate.net
Chiral ChromatographySeparation of enantiomers, enantiomeric purityDetermining enantiomeric composition and purity of chiral derivatives. nih.govmdpi.com
VCDAbsolute configurationDetermination of the absolute stereochemistry of chiral this compound. mdpi.com

Emerging Research Directions and Future Outlook for Acosamine

Development of Novel Synthetic Strategies for Complex Acosamine Architectures

The synthesis of this compound and its derivatives presents challenges due to its specific stereochemistry and functional groups. Developing efficient and stereoselective synthetic routes is a key area of research. Recent efforts have focused on concise strategies and the use of various starting materials. researchgate.netresearchgate.net For instance, alternative syntheses of this compound and ristosamine (B1219620) have been explored using reactions like the Henry reaction. tandfonline.comtandfonline.com Approaches starting from carbohydrate or non-carbohydrate precursors are being investigated to improve efficiency and yield. researchgate.net

Application of Advanced Catalytic Methods

Catalytic methods play a vital role in the stereocontrolled synthesis of complex molecules like this compound. Research is exploring the application of advanced catalytic techniques to achieve higher efficiency and selectivity in constructing the this compound core and its modifications. While specific examples of advanced catalytic methods applied directly to this compound synthesis in the search results are limited, the broader field of carbohydrate synthesis and amino sugar synthesis is actively utilizing metal-based catalysts and other catalytic approaches to achieve regio- and stereoselective transformations. researchgate.net For example, catalytic annulation of epoxides has been applied to the synthesis of (-)-acosamine. mdpi.comacs.org The development of novel catalysts, including single-atom catalysts, is a rapidly growing field with potential applications in complex organic synthesis. rsc.org Palladium-catalyzed reactions and copper-catalyzed methods are also being explored in related synthetic strategies that could be relevant to this compound chemistry. beilstein-journals.orgchemrxiv.org

Exploration of Undiscovered Biological Functions and Interactions of this compound-Containing Compounds

This compound is a component of antibiotics, indicating its involvement in antimicrobial activity. tandfonline.com However, the full spectrum of biological functions and interactions of this compound-containing compounds may extend beyond their known roles. Research is ongoing to explore other potential biological activities, such as antiviral, antifungal, or anticancer effects, which are often associated with natural products and alkaloids. nih.govnih.govmdpi.com Given that many natural products exhibit diverse bioactivities, investigating this compound-containing compounds for novel therapeutic potentials is a promising direction. nih.govmdpi.com Glycobiology research also utilizes this compound as a biochemical reagent, suggesting its potential involvement in glycosylation processes and related biological pathways. medchemexpress.com The influence of glycosylation on the biological properties and efficacy of compounds is a recognized area of study. mdpi.comnih.gov

Biotechnological Approaches for this compound Production and Diversification

Traditional extraction from natural sources can be challenging or unsustainable. Biotechnological approaches offer alternative strategies for the production of this compound and its derivatives. This includes exploring microbial fermentation, enzymatic synthesis, and metabolic engineering in plants or microorganisms. While direct mentions of biotechnological production of this compound were not prominent in the search results, research on the biotechnological production of other related natural products, such as tropane (B1204802) alkaloids (e.g., hyoscyamine (B1674123) and scopolamine), provides valuable insights and methodologies that could be adapted for this compound. mdpi.combiotechrep.irresearchgate.netfrontiersin.orgnih.govmdpi.com These approaches involve understanding and manipulating biosynthetic pathways and utilizing techniques like hairy root cultures or engineered microorganisms to enhance production. researchgate.netfrontiersin.orgnih.gov Enzymatic glycosylation strategies are also being developed for the production of bioactive compounds, which could potentially be applied to synthesize this compound-containing glycoconjugates. mdpi.com

Computational Chemistry and Modeling of this compound and its Ligand Interactions

Computational chemistry and molecular modeling are increasingly valuable tools in understanding the behavior of molecules, predicting their properties, and studying their interactions with biological targets. numberanalytics.comresearchgate.netkallipos.gr For this compound, computational studies can provide insights into its structure, reactivity, and interactions with potential ligands, such as proteins or enzymes. Molecular docking and molecular dynamics simulations can be used to predict binding modes and affinities, aiding in the rational design of new this compound-based compounds with desired biological activities. nih.govnih.govmdpi.comcardiff.ac.uknih.govajol.info These methods can help elucidate the mechanisms of action of this compound-containing antibiotics and guide the development of new therapeutic agents. Computational analysis of molecular interactions, including hydrogen bonding and other forces, is crucial for understanding ligand-receptor binding. mdpi.comcardiff.ac.ukajol.infomdpi.com

Q & A

Q. What established synthetic routes exist for Acosamine, and what key reaction steps define their efficiency?

this compound synthesis commonly employs stereoselective strategies. For example, a five-step synthesis starts with TBS-protected (-)-lactaldehyde, proceeding through ketoenolate chemistry to generate enantiomerically enriched allylic alcohols. These intermediates undergo cyclization to form oxazolidine structures, ultimately yielding (-)-N-Cbz-O-methylthis compound with high stereochemical fidelity . Another approach uses stereodivergent methods, such as enantioselective synthesis of 3-amino-2,3,6-trideoxysugars, achieving this compound via palladium-catalyzed allylic amination or reductive amination, with yields influenced by protecting group strategies and catalyst selection . Key efficiency metrics include step economy (5 steps), enantiomeric excess (>95%), and scalability.

Q. How is this compound structurally characterized in recent studies?

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical. For instance, in-source fragmentation of epemicin A (a glycoside containing this compound) reveals diagnostic ions like [M+H-acosamine]+ (m/z 1456.8070) and [M+H-Acu]+ (m/z 1146.6792), confirming the trisaccharide’s loss and this compound’s presence . Nuclear magnetic resonance (NMR) analysis further resolves stereochemistry, with J-coupling constants and NOESY correlations verifying axial/equatorial proton orientations in the sugar ring .

Advanced Research Questions

Q. How do researchers resolve contradictions in stereochemical outcomes from divergent this compound synthesis methods?

Contradictions arise when methods yield varying enantiomeric ratios or regioselectivity. For example, ketoenolate-based routes may favor trans-oxazolidine formation, while palladium-catalyzed approaches could prioritize cis configurations. To resolve these, researchers combine:

  • Experimental validation : Comparative kinetics and activation energy calculations (via Arrhenius plots) to identify rate-determining steps.
  • Computational modeling : Density functional theory (DFT) studies to map transition states and steric effects influencing stereoselectivity.
  • Cross-validation : Replicating protocols under standardized conditions (e.g., solvent, temperature) to isolate variables affecting outcomes .

Q. What metabolomics approaches are employed to study this compound’s role in specialized metabolites?

this compound’s glycosidic linkages in metabolites like epemicins are analyzed using:

  • LC-HRMS/MS : To track in-source fragmentation patterns (e.g., loss of this compound or trisaccharide units) and quantify stability under varying pH/temperature .
  • Isotopic labeling : Incorporation of ¹³C-labeled this compound into bacterial cultures to trace metabolic flux and identify biosynthetic intermediates .
  • Molecular networking : Spectral similarity clustering in GNPS platforms to correlate this compound-containing metabolites with biosynthetic gene clusters .

Q. How can systematic reviews evaluate the efficacy of this compound synthesis protocols?

Following PRISMA guidelines :

  • Inclusion criteria : Peer-reviewed studies reporting yield, enantiomeric excess, and scalability.
  • Meta-analysis : Statistical comparison of step counts, catalytic efficiency (TON/TOF), and green chemistry metrics (E-factor).
  • Bias assessment : Evaluating publication bias via funnel plots and methodological rigor (e.g., replication attempts) .
  • Dose-response modeling : For routes involving multi-step catalysis, meta-regression identifies optimal reagent stoichiometry .

Methodological Considerations

  • Experimental Design : Prioritize modular synthesis for rapid analog generation (e.g., swapping protecting groups or amine sources) .
  • Data Contradiction Analysis : Use hierarchical clustering of NMR/HRMS data to detect outlier protocols or irreproducible steps .
  • Quality Control : Validate this compound purity via chiral HPLC and differential scanning calorimetry (DSC) to detect polymorphic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.